molecular formula C11H15NO3S B13000949 (R)-4-(1,1-Dimethylethylsulfinamido)benzoic acid

(R)-4-(1,1-Dimethylethylsulfinamido)benzoic acid

Katalognummer: B13000949
Molekulargewicht: 241.31 g/mol
InChI-Schlüssel: PYTKGKMSFLCBBO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

®-4-(1,1-Dimethylethylsulfinamido)benzoic acid is a chiral compound with significant applications in organic synthesis and medicinal chemistry. The compound features a benzoic acid moiety substituted with a tert-butylsulfinamido group, which imparts unique chemical properties and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ®-4-(1,1-Dimethylethylsulfinamido)benzoic acid typically involves the reaction of 4-aminobenzoic acid with tert-butylsulfinyl chloride under basic conditions. The reaction proceeds through the formation of an intermediate sulfinamide, which is subsequently hydrolyzed to yield the desired product. The reaction conditions often include the use of a base such as triethylamine and an organic solvent like dichloromethane.

Industrial Production Methods

Industrial production of ®-4-(1,1-Dimethylethylsulfinamido)benzoic acid may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often incorporating continuous flow techniques and advanced purification methods such as crystallization and chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

®-4-(1,1-Dimethylethylsulfinamido)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The sulfinamide group can be oxidized to a sulfonamide using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride.

    Substitution: The benzoic acid moiety can undergo electrophilic aromatic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation.

Major Products Formed

    Oxidation: Sulfonamide derivatives.

    Reduction: Amino derivatives.

    Substitution: Nitrobenzoic acids, halobenzoic acids.

Wissenschaftliche Forschungsanwendungen

®-4-(1,1-Dimethylethylsulfinamido)benzoic acid has diverse applications in scientific research:

    Chemistry: Used as a chiral auxiliary in asymmetric synthesis, facilitating the production of enantiomerically pure compounds.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein-ligand interactions.

    Medicine: Explored for its therapeutic potential in drug development, particularly in designing inhibitors for specific enzymes.

    Industry: Utilized in the synthesis of advanced materials and specialty chemicals.

Wirkmechanismus

The mechanism of action of ®-4-(1,1-Dimethylethylsulfinamido)benzoic acid involves its interaction with molecular targets such as enzymes and receptors. The sulfinamide group can form hydrogen bonds and other non-covalent interactions with active sites, modulating the activity of the target molecules. The benzoic acid moiety can participate in π-π stacking interactions, further stabilizing the compound’s binding to its targets.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (S)-4-(1,1-Dimethylethylsulfinamido)benzoic acid: The enantiomer of the compound, with similar chemical properties but different biological activities.

    4-Aminobenzoic acid: The precursor in the synthesis of ®-4-(1,1-Dimethylethylsulfinamido)benzoic acid, lacking the sulfinamide group.

    4-(1,1-Dimethylethylsulfonamido)benzoic acid: The oxidized form of the compound, with a sulfonamide group instead of a sulfinamide group.

Uniqueness

®-4-(1,1-Dimethylethylsulfinamido)benzoic acid is unique due to its chiral nature and the presence of the sulfinamide group, which imparts distinct reactivity and binding properties. This makes it a valuable tool in asymmetric synthesis and a promising candidate in drug discovery.

Eigenschaften

Molekularformel

C11H15NO3S

Molekulargewicht

241.31 g/mol

IUPAC-Name

4-(tert-butylsulfinylamino)benzoic acid

InChI

InChI=1S/C11H15NO3S/c1-11(2,3)16(15)12-9-6-4-8(5-7-9)10(13)14/h4-7,12H,1-3H3,(H,13,14)

InChI-Schlüssel

PYTKGKMSFLCBBO-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)S(=O)NC1=CC=C(C=C1)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.